molecular formula C19H21FN2O2 B577949 Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate CAS No. 1256633-30-3

Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate

Cat. No. B577949
CAS RN: 1256633-30-3
M. Wt: 328.387
InChI Key: AGPAGDTZNRMSLV-UHFFFAOYSA-N
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Description

Piperazine derivatives, such as those containing a benzylpiperazino group, are common in medicinal chemistry . They are key components of several drugs, including Imatinib (also marketed as Gleevec) and Sildenafil (sold as Viagra) .


Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms can improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .


Chemical Reactions Analysis

Piperazine derivatives are involved in a variety of chemical reactions, particularly C–H functionalization . This process has been a focus of recent advances in the synthesis of piperazines .

Scientific Research Applications

Synthesis and Chemical Applications

Practical Synthesis of Chemical Intermediates

Research has focused on the development of practical synthesis methods for chemical intermediates like 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs. These methods offer insights into efficient, scalable, and environmentally benign synthesis approaches, potentially applicable to the synthesis of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate and related compounds (Qiu et al., 2009).

Biological Applications

DNA Interaction Studies

Hoechst 33258, a synthetic dye, demonstrates the capacity of certain chemicals to bind specifically to DNA structures, highlighting the potential of similar compounds in biotechnological applications, such as fluorescent DNA staining and radioprotection (Issar & Kakkar, 2013).

Evaluation of Metal(II) Complexes

The study of metal(II) 2-fluorobenzoates with various N-donor ligands contributes to the understanding of the structural factors influencing the formation of metal complexes. Such research has implications for the development of new materials with potential applications in catalysis, molecular recognition, and as therapeutic agents (Öztürkkan & Necefoğlu, 2022).

Therapeutic Potential

Antimicrobial and Antitumor Agents

The exploration of benzothiazole derivatives for their broad spectrum of biological activities, including antimicrobial and antitumor potentials, underscores the interest in structurally related compounds for drug discovery and therapeutic applications (Kamal et al., 2015).

Environmental and Toxicological Studies

Occurrence and Fate in Aquatic Environments

The study of the environmental behavior of parabens, which share some structural similarities with Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate, provides valuable information on the persistence, biodegradability, and potential ecological impacts of synthetic organic compounds (Haman et al., 2015).

properties

IUPAC Name

methyl 2-(4-benzylpiperazin-1-yl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-19(23)17-13-16(20)7-8-18(17)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPAGDTZNRMSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149090
Record name Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256633-30-3
Record name Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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